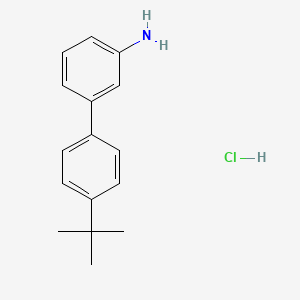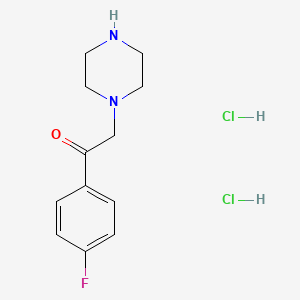
1-(4-フルオロフェニル)-2-ピペラジン-1-イルエタノン 二塩酸塩
概要
説明
1-(4-Fluorophenyl)-2-piperazin-1-ylethanone dihydrochloride is a chemical compound with significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. This compound is known for its unique structure and reactivity, which make it a valuable tool in various research and industrial processes.
科学的研究の応用
1-(4-Fluorophenyl)-2-piperazin-1-ylethanone dihydrochloride has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a probe for studying biological processes and interactions. In medicine, it is investigated for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceuticals. In industry, it is utilized in the development of new materials and chemical processes.
Safety and Hazards
作用機序
Target of Action
The primary target of 1-(4-Fluorophenyl)-2-piperazin-1-ylethanone dihydrochloride is the calcium channels in the body . These channels play a crucial role in the regulation of calcium ion concentration in cells, which is essential for various cellular functions such as muscle contraction, neurotransmitter release, and cell growth .
Mode of Action
1-(4-Fluorophenyl)-2-piperazin-1-ylethanone dihydrochloride acts as a selective calcium antagonist . It inhibits the influx of extracellular calcium through myocardial and vascular membrane pores by physically plugging the channel . This compound also exhibits moderate antihistamine, serotonin receptor blocking, and dopamine D2 blocking activity .
Biochemical Pathways
The compound’s action on calcium channels affects several biochemical pathways. By inhibiting calcium influx, it can impact the calcium signaling pathway , which plays a key role in various cellular processes . Its antihistamine and serotonin receptor blocking activities can influence the histamine and serotonin pathways , respectively, which are involved in inflammatory responses and mood regulation .
Pharmacokinetics
The pharmacokinetic properties of 1-(4-Fluorophenyl)-2-piperazin-1-ylethanone dihydrochloride include its absorption, distribution, metabolism, and excretion (ADME). It is well absorbed from the gut and reaches maximal blood plasma concentrations after two to four hours . More than 99% of the substance is bound to plasma proteins . The compound is mainly metabolized by CYP2D6, and its elimination half-life ranges from 5 to 15 hours for a single dose and 18 to 19 days for multiple doses . It is excreted in the feces, with less than 1% excreted in the urine .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(4-Fluorophenyl)-2-piperazin-1-ylethanone dihydrochloride. Factors such as pH, temperature, and the presence of other substances can affect its solubility and stability . For example, its solubility can be affected by the pH of the environment, and its stability can be influenced by temperature . Furthermore, the presence of other substances, such as food or other drugs, can affect its absorption and metabolism, thereby influencing its efficacy .
生化学分析
Biochemical Properties
1-(4-Fluorophenyl)-2-piperazin-1-ylethanone dihydrochloride plays a significant role in biochemical reactions, particularly in the modulation of neurotransmitter systems. This compound interacts with several enzymes and proteins, including monoamine oxidase and serotonin receptors. The interaction with monoamine oxidase leads to the inhibition of the enzyme, which results in increased levels of monoamine neurotransmitters such as serotonin and dopamine. Additionally, 1-(4-Fluorophenyl)-2-piperazin-1-ylethanone dihydrochloride binds to serotonin receptors, influencing serotonin signaling pathways and affecting mood and behavior .
Cellular Effects
1-(4-Fluorophenyl)-2-piperazin-1-ylethanone dihydrochloride has notable effects on various types of cells and cellular processes. In neuronal cells, it influences cell signaling pathways by modulating the activity of serotonin and dopamine receptors. This modulation can lead to changes in gene expression and alterations in cellular metabolism. The compound has been observed to affect cell proliferation and differentiation in certain cell types, potentially impacting neurogenesis and synaptic plasticity .
Molecular Mechanism
The molecular mechanism of action of 1-(4-Fluorophenyl)-2-piperazin-1-ylethanone dihydrochloride involves its binding interactions with specific biomolecules. The compound binds to monoamine oxidase, inhibiting its activity and preventing the breakdown of monoamine neurotransmitters. This inhibition leads to elevated levels of serotonin and dopamine in the synaptic cleft, enhancing neurotransmission. Additionally, the compound’s interaction with serotonin receptors results in the activation or inhibition of downstream signaling pathways, ultimately affecting gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(4-Fluorophenyl)-2-piperazin-1-ylethanone dihydrochloride have been studied over various time periods. The compound exhibits stability under standard storage conditions, with minimal degradation observed over time. Long-term studies have shown that prolonged exposure to the compound can lead to sustained changes in cellular function, including alterations in neurotransmitter levels and receptor sensitivity. These effects are particularly evident in in vitro studies using neuronal cell cultures .
Dosage Effects in Animal Models
The effects of 1-(4-Fluorophenyl)-2-piperazin-1-ylethanone dihydrochloride vary with different dosages in animal models. At low doses, the compound has been shown to enhance neurotransmitter levels and improve behavioral outcomes in models of depression and anxiety. At high doses, the compound can induce toxic effects, including neurotoxicity and behavioral disturbances. Threshold effects have been observed, with specific dosages required to achieve therapeutic benefits without adverse effects .
Metabolic Pathways
1-(4-Fluorophenyl)-2-piperazin-1-ylethanone dihydrochloride is involved in several metabolic pathways. The compound undergoes biotransformation primarily through hepatic enzymes, including cytochrome P450 isoforms. These enzymes facilitate the oxidation and conjugation of the compound, leading to the formation of metabolites that are excreted via the renal and biliary routes. The metabolic pathways also involve interactions with cofactors such as nicotinamide adenine dinucleotide phosphate (NADPH) and glutathione .
Transport and Distribution
Within cells and tissues, 1-(4-Fluorophenyl)-2-piperazin-1-ylethanone dihydrochloride is transported and distributed through various mechanisms. The compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. Transporters such as the serotonin transporter and dopamine transporter play a role in the uptake and distribution of the compound within neuronal cells. Additionally, binding proteins in the plasma and tissues facilitate the compound’s localization and accumulation in specific regions .
Subcellular Localization
The subcellular localization of 1-(4-Fluorophenyl)-2-piperazin-1-ylethanone dihydrochloride is critical for its activity and function. The compound is primarily localized in the cytoplasm and synaptic vesicles of neuronal cells. Targeting signals and post-translational modifications, such as phosphorylation, direct the compound to specific compartments within the cell. This localization is essential for the compound’s interaction with neurotransmitter receptors and enzymes, enabling it to modulate cellular signaling pathways effectively .
準備方法
Synthetic Routes and Reaction Conditions: 1-(4-Fluorophenyl)-2-piperazin-1-ylethanone dihydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of 4-fluorobenzaldehyde with piperazine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction typically takes place under acidic conditions and requires careful control of temperature and pH to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of 1-(4-Fluorophenyl)-2-piperazin-1-ylethanone dihydrochloride may involve large-scale reactions using continuous flow reactors or batch processes. These methods are designed to optimize yield and purity while minimizing waste and environmental impact. The choice of production method depends on factors such as cost, scalability, and the specific requirements of the end product.
化学反応の分析
Types of Reactions: 1-(4-Fluorophenyl)-2-piperazin-1-ylethanone dihydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups in the compound and the conditions under which the reactions are carried out.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. These reactions typically require acidic or neutral conditions.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used. These reactions are usually performed under anhydrous conditions.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl groups. These reactions often require the presence of a strong base or acid.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of 1-(4-Fluorophenyl)-2-piperazin-1-ylethanone dihydrochloride
類似化合物との比較
1-(4-Fluorophenyl)-2-piperazin-1-ylethanone dihydrochloride is compared with other similar compounds to highlight its uniqueness. Some similar compounds include 1-(3-fluorophenyl)-2-piperazin-1-ylethanone dihydrochloride and 1-(2-fluorophenyl)-2-piperazin-1-ylethanone dihydrochloride. These compounds differ in the position of the fluorine atom on the phenyl ring, which can affect their reactivity and biological activity.
特性
IUPAC Name |
1-(4-fluorophenyl)-2-piperazin-1-ylethanone;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O.2ClH/c13-11-3-1-10(2-4-11)12(16)9-15-7-5-14-6-8-15;;/h1-4,14H,5-9H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWVYXWLVGIXMED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC(=O)C2=CC=C(C=C2)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


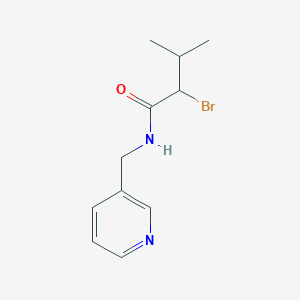
![2-[(3-Chlorophenyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1520879.png)

![5-[(3,4-Dimethylphenyl)methyl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B1520882.png)
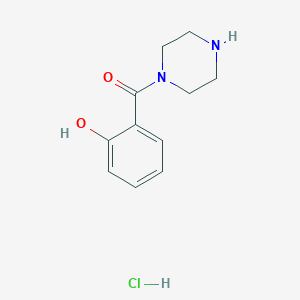
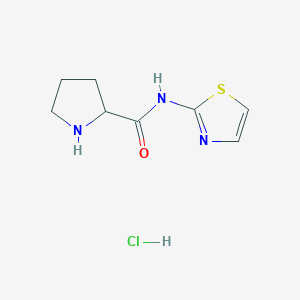
![2-[3-[1-(4-chlorophenyl)cyclopropyl]-[1,2,4]triazolo[4,3-a]pyridin-8-yl]propan-2-ol](/img/structure/B1520886.png)
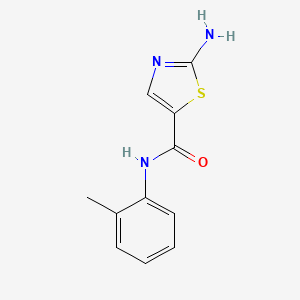
![2-[(5-amino-1H-1,2,4-triazol-1-yl)methyl]succinic acid](/img/structure/B1520888.png)
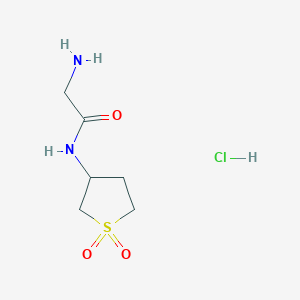

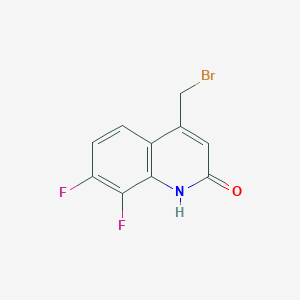
![1-[3-(Piperidin-1-ylcarbonyl)phenyl]methanamine hydrochloride](/img/structure/B1520894.png)
